molecular formula C22H22F2N4O3 B2905881 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide CAS No. 923123-06-2

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide

Numéro de catalogue: B2905881
Numéro CAS: 923123-06-2
Poids moléculaire: 428.44
Clé InChI: PFBOVOMTZLDXQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atoms.

Applications De Recherche Scientifique

Basic Information

  • Molecular Formula : C16H18FN3O4
  • Molar Mass : 335.34 g/mol
  • CAS Number : 1021117-39-4

Structural Characteristics

The compound features a complex structure characterized by a spirocyclic framework, which contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and may influence receptor binding affinity.

Antipsychotic Activity

Research has indicated that derivatives of triazaspirodecane compounds exhibit antipsychotic properties. A study on related compounds demonstrated their efficacy in behavioral pharmacological tests predictive of antipsychotic activity, suggesting that modifications to the triazaspirodecane structure can lead to reduced neurological side effects while maintaining therapeutic efficacy .

Anticancer Potential

Recent investigations have focused on the anticancer properties of similar compounds. For instance, studies on 1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl moiety significantly affect cytotoxic activity against tumor cells .

Case Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry examined several triazaspirodecane derivatives and their behavioral effects in animal models. The findings suggested that certain substitutions could enhance antipsychotic profiles while minimizing side effects such as catalepsy .

Case Study 2: Cytotoxic Activity Against Cancer Cells

In another study, derivatives of triazaspirodecane were tested against HCT-116 and MCF-7 cancer cell lines. The results demonstrated that compounds with specific substituents exhibited IC50 values ranging from 3.6 µM to 11.0 µM, indicating significant cytotoxicity . The research detailed how these compounds induced apoptosis and cell cycle arrest in a p53-independent manner.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntipsychoticN/A
Compound BCytotoxic (HCT-116)3.6
Compound CCytotoxic (MCF-7)11.0

Table 2: Structure-Activity Relationship (SAR)

Substituent PositionSubstituent TypeEffect on Activity
1-PhenylFluorineIncreased potency
N-3 NitrogenAlkyl groupGenerally tolerated

Mécanisme D'action

The mechanism of action of 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of specific enzymes involved in neurological pathways, thereby exerting anticonvulsant or neuroprotective effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide is unique due to its specific spirocyclic structure and the presence of two fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide is a novel chemical entity that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H18F2N3O4C_{16}H_{18}F_{2}N_{3}O_{4} with a molecular weight of approximately 335.33 g/mol. The structure features a spirocyclic core, which is characteristic of many biologically active compounds, enhancing their interaction with biological targets.

PropertyValue
Molecular FormulaC16H18F2N3O4
Molecular Weight335.33 g/mol
SolubilityVaries by solvent
Storage Conditions-20°C to -80°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain phospholipases, particularly lysosomal phospholipase A2 (PLA2G15), which has been implicated in various pathological states including drug-induced phospholipidosis .

Pharmacological Effects

  • Antitumor Activity : Initial investigations indicate that the compound may possess antitumor properties, potentially through the modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The inhibition of PLA2G15 suggests a role in reducing inflammation by modulating phospholipid metabolism within cells.
  • Neuroprotective Properties : Some studies hint at neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of PLA2G15 activity
NeuroprotectivePotential protection against neuronal damage

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.

Case Study 2: Inhibition of PLA2G15

In vitro assays revealed that the compound effectively inhibited PLA2G15 with an IC50 value indicative of its potency compared to other known inhibitors. This inhibition was associated with reduced phospholipid accumulation in lysosomes, supporting its application in mitigating drug-induced toxicity .

Propriétés

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3/c23-16-3-1-15(2-4-16)13-28-20(30)22(26-21(28)31)9-11-27(12-10-22)14-19(29)25-18-7-5-17(24)6-8-18/h1-8H,9-14H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBOVOMTZLDXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.